

Catalytic Protocol for Intermolecular [2+2] Cycloaddition with AuCl(SMe₂)

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Compound of Interest

Compound Name: Dimethylsulfide gold chloride

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the gold(I)-catalyzed intermolecular [2+2] cycloaddition of terminal alkynes with alkenes to synthesize cyclobutene derivatives. The procedure begins with the preparation of the active cationic gold(I) catalyst from chloro(dimethylsulfide)gold(I) (AuCl(SMe₂)).

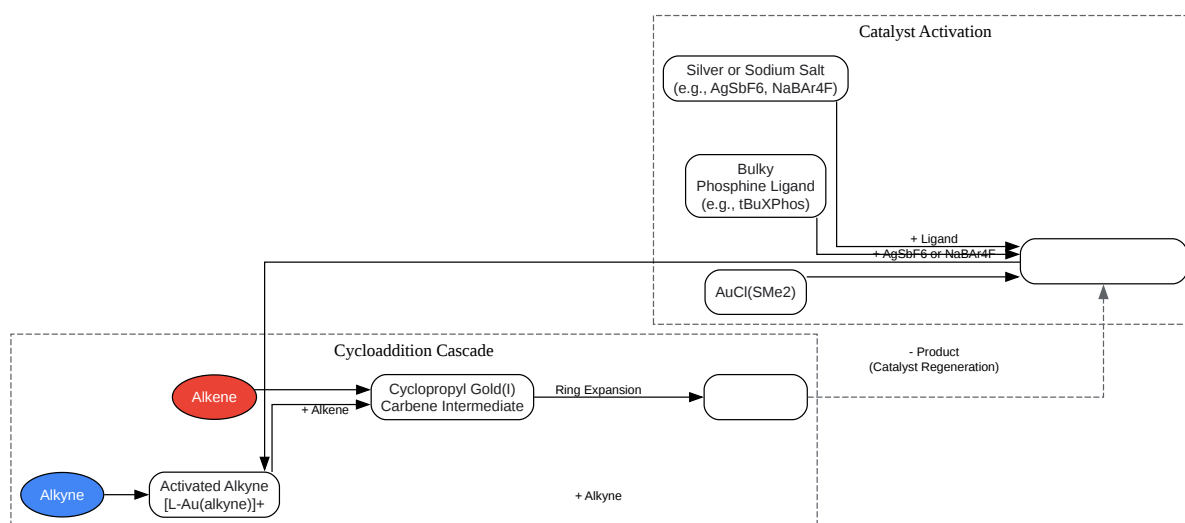
Introduction

The intermolecular [2+2] cycloaddition of alkynes and alkenes is a powerful method for the synthesis of cyclobutenes, which are valuable building blocks in organic synthesis. While this reaction is thermally forbidden, it can be efficiently catalyzed by transition metals. Gold(I) catalysts, in particular, have emerged as highly effective for this transformation. The key to a successful gold(I)-catalyzed [2+2] cycloaddition lies in the use of sterically hindered cationic gold(I) complexes. These bulky catalysts selectively activate the alkyne for nucleophilic attack by the alkene, minimizing side reactions and catalyst deactivation.^{[1][2]}

This protocol details the synthesis of the active catalyst, [tBuXPhosAu(MeCN)]BAR₄F, from the commercially available AuCl(SMe₂) and its application in the cycloaddition of a variety of terminal alkynes and alkenes. The reaction proceeds under mild conditions, is tolerant of air and moisture, and provides good to excellent yields of the desired cyclobutene products.^[3]

Reaction Principle and Signaling Pathway

The gold(I)-catalyzed [2+2] cycloaddition is proposed to proceed through the following mechanistic pathway. Initially, the cationic gold(I) catalyst activates the terminal alkyne. This is followed by a nucleophilic attack of the alkene on the activated alkyne, leading to the formation of a cyclopropyl gold(I)-carbene intermediate. This intermediate then undergoes a ring expansion to form the more stable cyclobutene product, regenerating the active catalyst.[4][5]



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Figure 1: Proposed catalytic cycle for the gold(I)-catalyzed [2+2] cycloaddition.

Experimental Protocols

The following protocols are adapted from the procedure published in Organic Syntheses.[3]

Part A: Preparation of the Active Gold(I) Catalyst

This two-step procedure describes the synthesis of the active cationic gold(I) complex from AuCl(SMe₂).

Step 1: Synthesis of Chloro[(2',4',6'-triisopropyl-1,1'-biphenyl-2-yl)di-tert-butylphosphine]gold(I)

- To a 10-mL round-bottomed flask equipped with a magnetic stir bar, add di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (tBuXPhos) (0.500 g, 1.14 mmol, 1.00 equiv) and chloro(dimethylsulfide)gold(I) (AuCl(SMe₂)) (0.345 g, 1.14 mmol, 1.00 equiv).
- Add dichloromethane (6 mL) and stir the resulting colorless solution at 22 °C for 1 hour.
- Remove the solvent under reduced pressure to afford the gold(I) chloride complex as a white solid.

Step 2: Synthesis of (Acetonitrile)[(2',4',6'-triisopropyl-1,1'-biphenyl-2-yl)di-tert-butylphosphine]gold(I) Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

- In a 50-mL round-bottomed flask, dissolve the gold(I) chloride complex from Step 1 (0.735 g, 1.01 mmol, 1.00 equiv) and sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAr₄F) (1.000 g, 1.13 mmol, 1.12 equiv) in dichloromethane (20 mL).
- Add acetonitrile (1 mL) and stir the mixture at 22 °C for 2 hours.
- Filter the resulting suspension through Celite and wash the filter cake with dichloromethane.
- Concentrate the filtrate under reduced pressure to yield the cationic gold(I) complex as a white solid.

Part B: General Procedure for the Intermolecular [2+2] Cycloaddition

- To a screw-cap vial equipped with a magnetic stir bar, add the alkene (2.00 equiv) and the terminal alkyne (1.00 equiv).
- Add the cationic gold(I) catalyst from Part A (0.03 equiv) in one portion.
- Stir the reaction mixture at 24 °C for 14 hours. The solution will typically change color from colorless to yellow and then to orange.
- Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by adding triethylamine (a few drops).
- Concentrate the mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutene.

Data Presentation: Substrate Scope and Yields

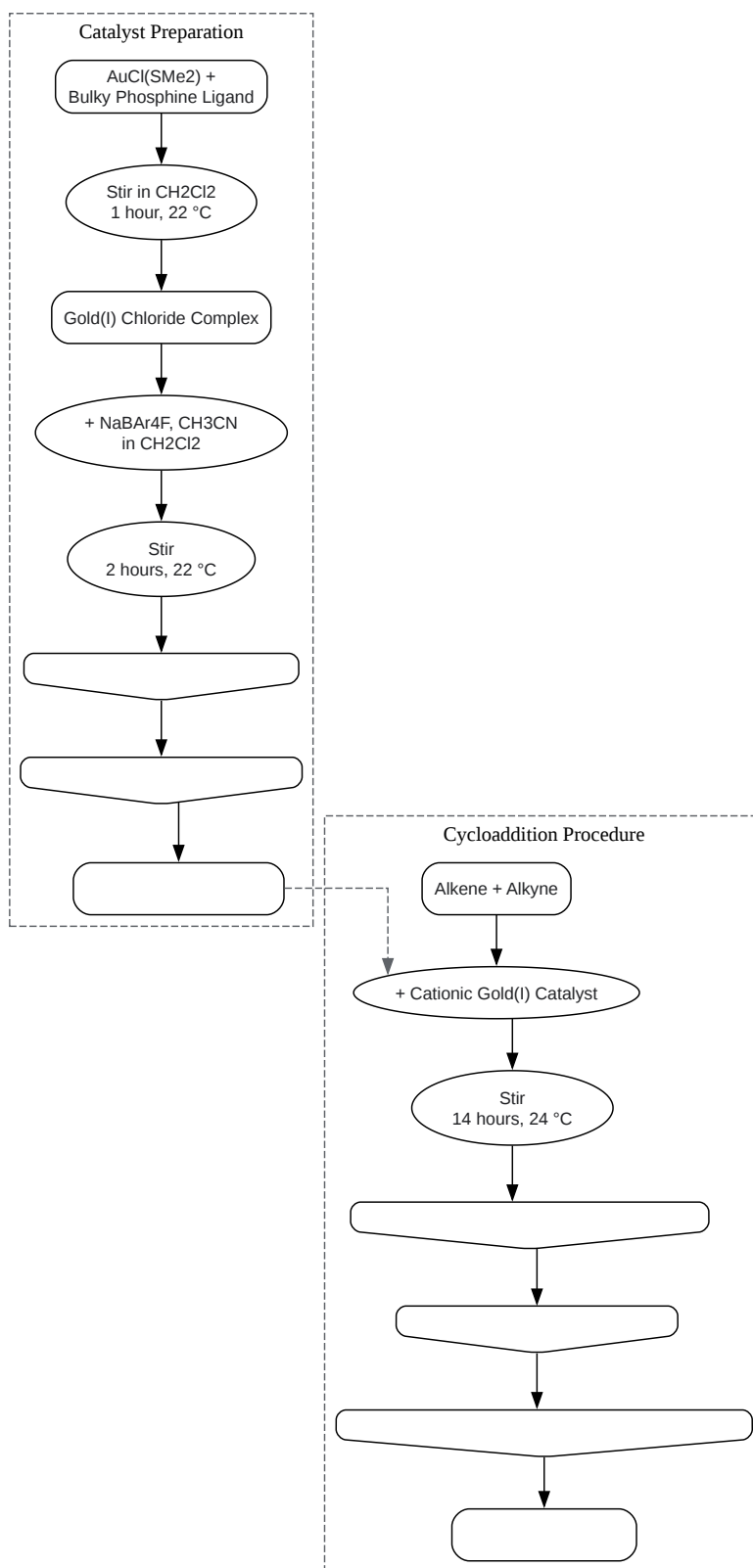
The gold(I)-catalyzed [2+2] cycloaddition is applicable to a wide range of substrates. The following table summarizes the yields obtained for the reaction of various terminal alkynes with different alkenes.

Entry	Alkyne	Alkene	Product	Yield (%)	Reference
1	Phenylacetylene	α -Methylstyrene	1-Methyl-1,3-diphenylcyclobut-2-ene	91	[3]
2	4-Methoxyphenylacetylene	α -Methylstyrene	1-(4-Methoxyphenyl)-3-methyl-3-phenylcyclobut-1-ene	85	[2]
3	4-Chlorophenylacetylene	α -Methylstyrene	1-(4-Chlorophenyl)-3-methyl-3-phenylcyclobut-1-ene	88	[2]
4	1-Ethynyl-4-nitrobenzene	α -Methylstyrene	3-Methyl-1-(4-nitrophenyl)-3-phenylcyclobut-1-ene	75	[2]
5	Phenylacetylene	1,1-Diphenylethylene	1,1,3-Triphenylcyclobut-2-ene	82	[2]
6	Phenylacetylene	Indene	1-Phenyl-1,2,3,3a-tetrahydrocyclobuta[a]indene	70	[2]

7	Phenylacetylene	(E)-1-Phenylprop-1-ene	(1R,2R,3S*)-1,2-Dimethyl-3-phenylcyclobut-3-ene	65	[2]
8	Ethynylcyclopropane	α -Methylstyrene	1-Cyclopropyl-3-methyl-3-phenylcyclobut-1-ene	60	[3]
9	(Chloroethynyl)benzene	1-Octene	1-Chloro-2-hexyl-3-phenylcyclobut-1-ene	86	[4]
10	Phenyl chloroethynyl sulfide	Cyclopentene	1-Chloro-2-(phenylthio)-2,3,3a,6a-tetrahydrocyclopenta[b]cyclobutene	92	[4]

Experimental Workflow Visualization

The overall experimental workflow, from catalyst preparation to the final product, can be visualized as follows:



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Figure 2: Experimental workflow for catalyst preparation and cycloaddition.

Safety and Handling

- Gold compounds and other reagents should be handled in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
- Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of a variety of cyclobutene derivatives through a gold(I)-catalyzed intermolecular [2+2] cycloaddition. The use of a sterically demanding cationic gold(I) catalyst, prepared from $\text{AuCl}(\text{SMe}_2)$, is crucial for the success of the reaction. The mild reaction conditions and broad substrate scope make this a valuable tool for synthetic chemists in academic and industrial research.

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